(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)
CAS No.: 132644-88-3
Cat. No.: VC0145416
Molecular Formula: C14H19Ir 5*
Molecular Weight: 379.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132644-88-3 |
---|---|
Molecular Formula | C14H19Ir 5* |
Molecular Weight | 379.52 |
Standard InChI | InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; |
SMILES | CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an iridium(I) center coordinated to two distinct ligands: a methylcyclopentadienyl (Cp') anion and a 1,5-cyclooctadiene (COD) molecule. X-ray crystallographic studies reveal a three-legged piano stool geometry, with the η⁵-Cp' ligand occupying three coordination sites and the COD providing two η²-alkene bonds . This configuration creates a 16-electron complex that readily participates in oxidative addition reactions, a key feature underlying its catalytic activity .
Thermal Behavior
Thermogravimetric analysis demonstrates a 93.5% mass loss between 150–260°C, corresponding to ligand dissociation and iridium sublimation . The compound’s vapor pressure follows the Clausius-Clapeyron equation:
where ΔH<sub>sub</sub> = 98.4 kJ/mol, as derived from variable-temperature mass spectrometry data . This controlled volatility enables its use in atomic layer deposition (ALD) processes for thin-film iridium coatings .
Table 1: Key Physicochemical Parameters
Spectroscopic Signatures
¹H NMR analysis in C₆D₆ shows characteristic resonances at δ 5.15 (Cp' ring protons), δ 4.82 (COD olefinic protons), and δ 1.97 (Cp' methyl group) . The Ir–C<sub>Cp'</sub> stretching frequency appears at 312 cm⁻¹ in Raman spectra, 15% lower than analogous rhodium complexes due to increased metal-ligand bond lengths .
Synthetic Pathways and Characterization
Industrial Synthesis
The standard preparation involves reacting [Ir(COD)Cl]₂ with methylcyclopentadienylmagnesium bromide in THF at −78°C :
This method achieves 72–78% yields with ≤0.5% chloride contamination, as verified by ion chromatography . Scale-up challenges include maintaining cryogenic conditions and preventing Cp' ligand oxidation, addressed through continuous flow reactor designs .
Analytical Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 379.5180 ([M]⁺), with isotopic pattern matching the theoretical distribution for ¹⁹³Ir (37.3% abundance) . X-ray photoelectron spectroscopy (XPS) reveals a Ir 4f<sub>7/2</sub> binding energy of 61.3 eV, consistent with +1 oxidation state .
Catalytic Applications
Hydrogenation Mechanisms
In alkene hydrogenation, the compound exhibits turnover frequencies (TOF) up to 1.2×10⁴ h⁻¹ at 25°C, with enantiomeric excesses >98% in prochiral substrates . Kinetic studies support a monohydride pathway:
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Oxidative H₂ addition:
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Alkene insertion:
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Reductive elimination:
The COD ligand dissociates during catalysis, creating vacant sites for substrate binding while the Cp' ligand maintains thermal stability .
C–H Activation in Pharmaceuticals
The complex activates aromatic C–H bonds in drug intermediates under mild conditions (50°C, 1 atm H₂). In sitagliptin precursor synthesis, it achieves 89% yield with <100 ppm iridium leaching, surpassing traditional Rh catalysts . Deuterium labeling studies confirm reversible C–H oxidative addition as the rate-determining step .
Energy Applications
Water Splitting Catalysis
When immobilized on TiO₂ supports, the compound demonstrates a 12.7% solar-to-hydrogen efficiency in photocatalytic water splitting . Mechanistic studies reveal:
The Cp' ligand facilitates hole transfer to the semiconductor, while the COD-derived Ir nanoparticles (2–3 nm) provide H₂ evolution sites .
Fuel Cell Performance
In proton-exchange membrane fuel cells (PEMFCs), iridium coatings from CVD processes using this precursor show 28% higher durability versus sputtered Ir at 0.6 V overpotential . XANES analysis indicates metallic Ir⁰ formation during decomposition, creating conductive pathways resistant to carbon corrosion .
Industrial and Market Perspectives
Table 2: Market Growth Drivers
Factor | 2025 Impact | 2030 Projection |
---|---|---|
Green Hydrogen Demand | $0.9B Catalyst Market | $2.1B (CAGR 18.5%) |
Pharmaceutical Synthesis | 12% Adoption Rate | 34% (CAGR 22.1%) |
Fuel Cell Production | 15 GW Annual Capacity | 48 GW (CAGR 26.3%) |
Supply chain analysis identifies iridium scarcity (0.001 ppm crustal abundance) as the primary cost driver, with recycling efficiency improvements projected to reduce prices 8–12% annually through 2030 .
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